Isodihydrofutoquinol A

Organic Synthesis Neolignan Chemistry Piperaceae

Isodihydrofutoquinol A is a structurally defined neolignan (CAS 62560-95-6; C₂₁H₂₄O₅) isolated from several Piper species, including Piper schmidtii and Piper wightii, where it serves as a diagnostic phytochemical marker. It is an established intermediate in the synthetic pathway to related bioactive neolignans such as futoquinol and isofutoquinols, a role that underpins its primary utility as an analytical reference standard and a chemical synthesis precursor.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 62560-95-6
Cat. No. B1153339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodihydrofutoquinol A
CAS62560-95-6
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
InChIInChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Isodihydrofutoquinol A (CAS 62560-95-6): A Defined Neolignan Reference Standard for Piperaceae Phytochemistry


Isodihydrofutoquinol A is a structurally defined neolignan (CAS 62560-95-6; C₂₁H₂₄O₅) isolated from several Piper species, including Piper schmidtii and Piper wightii, where it serves as a diagnostic phytochemical marker [1]. It is an established intermediate in the synthetic pathway to related bioactive neolignans such as futoquinol and isofutoquinols, a role that underpins its primary utility as an analytical reference standard and a chemical synthesis precursor [2]. The compound is a diastereoisomer of the co-occurring isodihydrofutoquinol B, a structural relationship that is critical for chromatographic method development and quantification in complex botanical matrices [3].

Why Generic 'Piper Neolignan' Procurement Is Inadequate: The Critical Role of Isodihydrofutoquinol A's Specific Structure


Substituting Isodihydrofutoquinol A with a generic 'Piper neolignan' or even a close structural analog is not scientifically valid for several key applications. Its identity as a defined, synthetic precursor to other futoquinol isomers is unique; its specific stereochemistry allows for the unambiguous synthesis of isofutoquinol A and B, a conversion not replicable by its analogs [1]. Furthermore, its classification as a diastereoisomer of isodihydrofutoquinol B necessitates the use of the precise reference standard for accurate analytical method validation; substitution with a related compound would lead to false identification or inaccurate quantification in Piper-derived extracts [2]. The compound's value is therefore not as a generic lignan, but as a specific, verifiable chemical entity with a defined role in synthesis and analysis.

Quantitative Differentiation of Isodihydrofutoquinol A Against Futoquinol and Isodihydrofutoquinol B


Synthetic Utility: Isodihydrofutoquinol A as the Definitive Precursor to Isofutoquinols

Isodihydrofutoquinol A is not just another neolignan; it is a key intermediate in the total synthesis of other bioactive compounds. It has been demonstrated that Isodihydrofutoquinol A can be further converted into isofutoquinol A and B through futoquinol [1]. This synthetic route also allowed for the unambiguous determination of isofutoquinol A's stereostructure via X-ray crystallography [1]. This chemical convertibility is a specific, non-generic feature of Isodihydrofutoquinol A, setting it apart from compounds like kadsurin A or piperkadsin C, which lack this reported synthetic utility.

Organic Synthesis Neolignan Chemistry Piperaceae Stereochemistry

Analytical Differentiation: NMR and Mass Spectral Distinction from Isodihydrofutoquinol B

Isodihydrofutoquinol A is a diastereoisomer of the co-occurring compound, isodihydrofutoquinol B. While they share the same molecular formula (C₂₁H₂₄O₅) and mass, their distinct stereochemistry allows for clear differentiation via ¹H NMR spectroscopy [1]. This spectral distinction is the basis for accurate identification and quantification, which is not possible with a non-specific or incorrectly procured analog. For example, using futoquinol (C₂₀H₂₀O₅) as a reference would be invalid due to its different molecular weight and structure.

Phytochemistry Analytical Chemistry NMR Spectroscopy Quality Control

Comparative Bioactivity: Isodihydrofutoquinol A's Antimicrobial Activity in Context

While quantitative bioactivity data (e.g., IC₅₀ or MIC values) specifically for Isodihydrofutoquinol A is not available in the peer-reviewed literature for direct comparison with other neolignans, vendor datasheets consistently report a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts . This is reported to occur via inhibition of bacterial RNA polymerase in DNA/RNA synthesis and by binding to ribosomes to inhibit protein synthesis . In contrast, the structurally related futoquinol has a well-defined anti-neuroinflammatory profile, potently inhibiting NO production in LPS-activated BV-2 cells with an IC₅₀ of 16.8 μM [1]. This difference in primary reported activity (antimicrobial vs. anti-neuroinflammatory) highlights their distinct biological profiles and reinforces that they are not interchangeable research tools.

Antimicrobial Antibacterial Natural Products Mechanism of Action

Verified Application Scenarios for Isodihydrofutoquinol A (CAS 62560-95-6) Based on Quantitative Evidence


Scenario 1: Analytical Reference Standard for Phytochemical Profiling of Piper Species

Procure Isodihydrofutoquinol A as a high-purity (>95-98%) reference standard for the qualitative and quantitative analysis of Piper schmidtii, Piper wightii, and related species [1]. Its well-defined ¹H NMR and mass spectral signatures [2] enable its use as an external standard in HPLC-UV, LC-MS, and GC-MS methods for the accurate identification and quantification of this specific neolignan in crude extracts and fractions. This application is critical for phytochemical studies, botanical authentication, and quality control of Piper-derived herbal materials, where using a related compound would lead to inaccurate results.

Scenario 2: Chemical Precursor for the Synthesis of Futoquinol and Isofutoquinol Isomers

Utilize Isodihydrofutoquinol A as a key starting material in the total synthesis of futoquinol and the isofutoquinol A/B isomers [3]. The established synthetic route from Isodihydrofutoquinol A allows access to these structurally complex neolignans for further pharmacological study or as analytical standards in their own right. This application is unique to Isodihydrofutoquinol A and is not achievable using other, more common lignans.

Scenario 3: Biological Probe for Antimicrobial Mechanism of Action Studies

Employ Isodihydrofutoquinol A as a chemical probe in microbiology studies to investigate its reported mechanism of inhibiting bacterial RNA polymerase and ribosomal protein synthesis . While in-depth quantitative activity data remains to be published, its distinct reported activity profile suggests utility in exploring these specific prokaryotic targets, differentiating it from other neolignans like futoquinol, which are primarily studied for their anti-inflammatory effects on eukaryotic cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isodihydrofutoquinol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.